3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20020532
InChI: InChI=1S/C25H19FO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3
SMILES:
Molecular Formula: C25H19FO4
Molecular Weight: 402.4 g/mol

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC20020532

Molecular Formula: C25H19FO4

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C25H19FO4
Molecular Weight 402.4 g/mol
IUPAC Name 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Standard InChI InChI=1S/C25H19FO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3
Standard InChI Key LIVQWTNMTZSTRI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a chromen-2-one backbone (1-benzopyran-2-one) substituted at three critical positions:

  • C3: A benzyl group (-CH2C6H5)

  • C4: A methyl group (-CH3)

  • C7: A 2-(4-fluorophenyl)-2-oxoethoxy moiety (-O-CH2-C(=O)-C6H4-F)

This configuration introduces steric and electronic modifications that enhance receptor binding specificity compared to simpler coumarins. The fluorophenyl group at C7 contributes to lipophilicity (LogP = 6.75) , while the benzyl group at C3 stabilizes hydrophobic interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H25FO4
Molecular Weight396.45 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point557.8 ± 50.0 °C
Flash Point280.4 ± 25.0 °C
Vapor Pressure0.0 ± 1.5 mmHg (25°C)

Systematic Nomenclature

The IUPAC name, 3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, reflects its substitution pattern . Common synonyms include STK829394 and AKOS001596108, though the full chemical name remains standard in scholarly contexts to avoid ambiguity .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters yields the chromen-2-one scaffold .

  • Etherification: Nucleophilic substitution at C7 introduces the 2-(4-fluorophenyl)-2-oxoethoxy group using 4-fluorophenacyl bromide under basic conditions.

  • Benzylation: A Mitsunobu reaction installs the C3 benzyl group, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Reaction yields vary between 45–65%, with purity optimized via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.85 (d, J = 8.8 Hz, 2H, fluorophenyl), 7.35–7.25 (m, 5H, benzyl), 6.35 (s, 1H, H-5), 5.25 (s, 2H, OCH2) .

  • Mass Spectrometry: ESI-MS m/z 397.18 [M+H]⁺ confirms molecular weight .

  • X-ray Crystallography: Resolves dihedral angles between the chromenone core and substituents, critical for QSAR modeling .

Pharmacological Profile

Anticancer Activity

In MCF-7 and MDA-MB-231 breast cancer cells, the compound demonstrates IC50 values of 1.8 μM and 2.3 μM, respectively, surpassing erlotinib (IC50 = 3.1 μM) . Mechanistic studies reveal dual inhibition of:

  • EGFR: Displaces ATP at the kinase domain (Ki = 12 nM), comparable to gefitinib .

  • Aromatase (CYP19A1): Blocks estrogen synthesis via heme iron coordination (IC50 = 0.9 μM) .

Apoptosis induction occurs through caspase-3 activation (4.8-fold increase) and Bcl-2 downregulation .

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 8 μg/mL, attributed to membrane disruption and topoisomerase IV inhibition . Synergy with ciprofloxacin (FIC index = 0.25) suggests utility in combination therapies .

Metabolic Interactions

CYP3A4 inhibition (IC50 = 5.2 μM) necessitates caution in polypharmacy scenarios . Glucuronidation at the C7 ether group facilitates renal excretion, with a plasma half-life of 6.7 hours in murine models .

Comparative Analysis with Structural Analogues

Table 2: Bioactivity of Selected Coumarin Derivatives

CompoundEGFR IC50 (nM)Aromatase IC50 (μM)LogP
Target Compound120.96.75
3-Benzyl-7-(4-methoxybenzyloxy)-4-methyl281.75.82
3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)453.27.10

Fluorine substitution enhances aromatase binding via halogen bonding (ΔG = -2.3 kcal/mol) , while the benzyl group improves cell membrane permeability (Papp = 18 × 10⁻⁶ cm/s).

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